Cas no 16687-59-5 (1-Ethyl-1,2,3,4-tetrazole)

1-Ethyl-1,2,3,4-tetrazole is a heterocyclic compound featuring a five-membered ring containing four nitrogen atoms and one carbon atom, with an ethyl group substituted at the 1-position. This structure imparts high thermal stability and energetic properties, making it useful in applications such as pharmaceuticals, agrochemicals, and propellants. Its tetrazole core is known for robust chemical reactivity, enabling versatile functionalization in synthesis. The ethyl substituent enhances solubility in organic solvents, facilitating handling in laboratory and industrial processes. Due to its balanced reactivity and stability, 1-Ethyl-1,2,3,4-tetrazole serves as a valuable intermediate in the development of nitrogen-rich compounds and specialty materials.
1-Ethyl-1,2,3,4-tetrazole structure
1-Ethyl-1,2,3,4-tetrazole structure
Product Name:1-Ethyl-1,2,3,4-tetrazole
CAS No:16687-59-5
MF:C3H6N4
MW:98.1065392494202
MDL:MFCD06200778
CID:211892
PubChem ID:223464
Update Time:2025-05-20

1-Ethyl-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 2H-Tetrazole, 5-ethyl-
    • 1-ETHYL-1,2,3,4-TETRAZOLE
    • 5-ethyl-2H-tetrazole
    • 5-Aethyl-1H-tetrazol
    • 5-Aethyl-tetrazol
    • 5-ethyl-1(2)H-tetrazole
    • 5-ethyl-1H-tetrazole
    • 5-ethyl-1H-tetrazole(SALTDATA: FREE)
    • 5-ethyltetrazole
    • 5-ethyl-tetrazole
    • NSC-11137
    • DTXSID90902468
    • NoName_1712
    • J-010312
    • AKOS000263049
    • NSC11137
    • EN300-51339
    • ethyltetrazole
    • 5-ethyl-1H-1,2,3,4-tetrazole
    • 16687-59-5
    • KYRMPMCAOPMOIR-UHFFFAOYSA-N
    • Z335291070
    • 5-ETHYL-2H-1,2,3,4-TETRAZOLE
    • 50764-78-8
    • G84098
    • 5-Aethyl-1H-tetrazol; 5-Aethyl-tetrazol;1-ETHYL-1,2,3,4-TETRAZOLE
    • 1-Ethyl-1,2,3,4-tetrazole
    • MDL: MFCD06200778
    • Inchi: 1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
    • InChI Key: KYRMPMCAOPMOIR-UHFFFAOYSA-N
    • SMILES: N1=C(CC)N=NN1

Computed Properties

  • Exact Mass: 97.05155
  • Monoisotopic Mass: 98.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5A^2
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.222g/cm3
  • Boiling Point: 232.5ºC at 760mmHg
  • Flash Point: 110.2ºC
  • Refractive Index: 1.522
  • PSA: 51.56

1-Ethyl-1,2,3,4-tetrazole Pricemore >>

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Additional information on 1-Ethyl-1,2,3,4-tetrazole

1-Ethyl-1,2,3,4-Tetrazole: A Comprehensive Overview

1-Ethyl-1,2,3,4-tetrazole, also known by its CAS number CAS No. 16687-59-5, is a heterocyclic organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the tetrazole family, which is a class of nitrogen-containing aromatic heterocycles with unique chemical properties and wide-ranging applications.

The molecular structure of 1-Ethyl-1,2,3,4-tetrazole consists of a five-membered ring with four nitrogen atoms and one carbon atom. The ethyl group attached to the carbon atom at position 1 imparts distinct chemical reactivity and physical properties compared to other tetrazole derivatives. This compound is notable for its stability under various conditions and its ability to act as a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 1-Ethyl-1,2,3,4-tetrazole in the development of novel materials for energy storage applications. Researchers have explored its use as an additive in lithium-ion batteries to enhance their performance and cycle life. The compound's ability to stabilize electrode surfaces and improve ion transport mechanisms has been extensively documented in recent publications.

In the field of drug discovery, 1-Ethyl-1,2,3,4-tetrazole has been utilized as a key intermediate in the synthesis of bioactive compounds. Its nitrogen-rich structure makes it an ideal candidate for incorporating into molecules with potential pharmacological activity. For instance, tetrazole derivatives have shown promise as inhibitors of certain enzymes involved in cancer progression.

The synthesis of 1-Ethyl-1,2,3,4-tetrazole typically involves a combination of nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. These developments are expected to lower the cost of manufacturing and increase the availability of this compound for industrial applications.

In addition to its role in organic synthesis and materials science, 1-Ethyl-1,2,3,4-tetrazole has found applications in coordination chemistry. Its ability to act as a ligand in metal complexes has led to the creation of novel catalysts for various chemical transformations. For example, tetrazole-based ligands have been employed in asymmetric catalysis and organometallic reactions.

The study of CAS No. 16687-59-5 continues to expand into new areas such as green chemistry and sustainable materials development. Researchers are investigating its potential as a biodegradable component in polymer materials and its role in reducing environmental impact compared to traditional synthetic compounds.

In conclusion,
The versatility and unique properties of 1-Ethyl-1,,
tetrazole make it an invaluable compound across multiple disciplines.
As research progresses,
new applications and insights into its chemistry are likely
to emerge,
further solidifying its importance
in both academic and industrial settings.
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